MAX-40279 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24ClFN6OS |

|---|---|

Molecular Weight |

475.0 g/mol |

IUPAC Name |

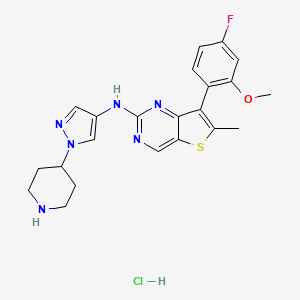

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C22H23FN6OS.ClH/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1H |

InChI Key |

RZTUGUOCGBHUHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

MAX-40279 Hydrochloride: A Technical Guide on its Dual Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor is under investigation for the treatment of acute myeloid leukemia (AML), a hematological malignancy frequently characterized by FLT3 mutations.[3][4] Preclinical studies have demonstrated that MAX-40279 not only targets wild-type FLT3 but also clinically relevant mutants, such as those at the D835 residue, which confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1][5] Furthermore, MAX-40279 exhibits inhibitory effects on NDRG1 phosphorylation and the endothelial-to-mesenchymal transition (EndMT), suggesting a multifaceted mechanism of action.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Core Mechanism of Action: Dual FLT3 and FGFR Inhibition

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key receptor tyrosine kinases: FLT3 and FGFR.

1.1. FLT3 Inhibition:

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts.

MAX-40279 directly targets the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/MAPK pathways. A key feature of MAX-40279 is its ability to inhibit not only the wild-type FLT3 receptor but also clinically significant mutants, including the D835Y mutation, which is a known mechanism of resistance to other FLT3 inhibitors.[1][5]

1.2. FGFR Inhibition:

The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling has been implicated in various cancers, including AML. In the context of FLT3-inhibitor resistance in AML, increased expression of FGF2 in the bone marrow microenvironment can activate FGFR signaling, providing a survival advantage to leukemic cells and thereby circumventing the effects of FLT3 inhibition.[3]

By dually targeting FGFR, MAX-40279 is designed to overcome this resistance mechanism.[3] The inhibition of FGFR disrupts the pro-survival signals emanating from the bone marrow microenvironment, leading to a more comprehensive blockade of leukemic cell growth.

1.3. Inhibition of NDRG1 Phosphorylation and EndMT:

Preclinical studies have revealed that MAX-40279 inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 and suppresses the endothelial-to-mesenchymal transition (EndMT).[1] NDRG1 is a stress-responsive protein involved in cell growth and differentiation, and its phosphorylation status can influence various cellular processes. The suppression of EndMT, a process where endothelial cells acquire mesenchymal characteristics, may contribute to the anti-cancer activity of MAX-40279 by affecting the tumor microenvironment and angiogenesis.

Quantitative Preclinical Data

In Vitro Kinase and Cellular Assays

Enzyme and cellular assays were conducted to determine the inhibitory activity of MAX-40279 against various forms of FLT3 and FGFR subtypes.

Table 1: In Vitro Inhibitory Activity of MAX-40279

| Target | Assay Type | Result (IC50) |

| FLT3-wt | Enzyme Assay | Data not available |

| FLT3-ITD | Enzyme Assay | Data not available |

| FLT3-D835Y | Enzyme Assay | Data not available |

| FGFR1 | Enzyme Assay | Data not available |

| FGFR2 | Enzyme Assay | Data not available |

| FGFR3 | Enzyme Assay | Data not available |

| MV4-11 (FLT3-ITD) | Cellular Assay | Data not available |

| KG-1 (FGFR1 fusion) | Cellular Assay | Data not available |

IC50 values are not yet publicly available in the reviewed literature.

In Vivo Xenograft Studies

The anti-tumor efficacy of MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| MV4-11 | Subcutaneous | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1][5] |

| KG-1 | Subcutaneous | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1][5] |

p.o. = per os (by mouth)

Signaling Pathway Analysis

The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the downregulation of their respective signaling pathways.

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Protocols

In Vivo Xenograft Model

-

Cell Lines: MV4-11 (human AML, homozygous for FLT3-ITD) and KG-1 (human AML, expresses an FGFR1 fusion protein) were used.[5]

-

Animals: Immunocompromised mice (specific strain not detailed in the available literature) were used.

-

Tumor Implantation: A specific number of cells were implanted subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. MAX-40279 was administered orally at a dose of 12 mg/kg twice daily for 21 to 28 days.[1][5]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Efficacy Endpoint: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated group to the vehicle control group.

Caption: Workflow for in vivo AML xenograft studies.

Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: AML cells treated with MAX-40279 or vehicle control were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-FGFR, phospho-NDRG1, phospho-STAT5, phospho-ERK) and their total protein counterparts.

-

Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins was quantified to determine the effect of MAX-40279 on protein phosphorylation.

Caption: General workflow for Western blot analysis.

Clinical Development

MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[3] A Phase I dose-escalation clinical trial (NCT03412292) has been initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.[3]

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a multifaceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to inhibit both wild-type and mutated forms of FLT3, coupled with its activity against FGFR, provides a strong rationale for its continued development as a targeted therapy for AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

MAX-40279 Hydrochloride: A Dual FLT3 and FGFR Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment. By simultaneously targeting both FLT3 and FGFR, MAX-40279 is designed to overcome this resistance mechanism and offer a more durable therapeutic response. This technical guide provides a comprehensive overview of the preclinical evaluation of MAX-40279, including its inhibitory activity, effects on cancer cell lines, and in vivo efficacy. Detailed experimental protocols for key assays are also presented to enable researchers to further investigate this and similar targeted therapies.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are one of the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[1][2]

Targeted inhibition of FLT3 has been a promising therapeutic strategy. However, the clinical efficacy of FLT3 inhibitors can be limited by the development of resistance. One key mechanism of resistance involves the activation of the FGF/FGFR signaling pathway in the bone marrow stromal cells, which can sustain leukemic cell survival despite FLT3 inhibition.[1][2]

This compound is a novel small molecule designed to address this challenge by dually inhibiting both FLT3 and FGFR kinases.[1][2] Preclinical studies have demonstrated its potent and selective activity against wild-type and mutated forms of FLT3, as well as FGFR subtypes.[1][2] This dual inhibition is hypothesized to lead to more profound and sustained anti-leukemic activity. MAX-40279 has been granted Orphan Drug Designation by the US FDA for the treatment of AML and is currently undergoing clinical investigation (NCT03412292).[3]

Mechanism of Action

MAX-40279 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of FLT3 and FGFR kinases, thereby inhibiting their phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation.

FLT3 Signaling Pathway Inhibition

The binding of FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5. These pathways are critical for the proliferation and survival of hematopoietic cells. In AML with FLT3 mutations, this pathway is constitutively active. MAX-40279 blocks the initial autophosphorylation step, effectively shutting down these aberrant signaling cascades.

Caption: FLT3 signaling pathway and MAX-40279 inhibition.

FGFR Signaling Pathway Inhibition

Similarly, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization, autophosphorylation, and activation of downstream signaling, including the RAS/MAPK and PI3K/AKT pathways. In the context of AML, the bone marrow microenvironment can secrete FGFs, which activate FGFR signaling in leukemic cells, conferring resistance to FLT3 inhibitors. MAX-40279's inhibition of FGFR blocks this survival signal.

Caption: FGFR signaling and MAX-40279 inhibition.

Quantitative Data

Preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279 against both FLT3 and FGFR kinases. While specific IC50 values are not publicly available, the compound is described as a "potent" inhibitor.[1][2] The following tables are representative of the types of data generated in such studies; the values are placeholders and should be determined experimentally.

Table 1: In Vitro Kinase Inhibitory Activity of MAX-40279 (Placeholder Data)

| Kinase Target | IC50 (nM) |

| FLT3-wt | <10 |

| FLT3-ITD | <5 |

| FLT3-D835Y | <15 |

| FGFR1 | <20 |

| FGFR2 | <25 |

| FGFR3 | <30 |

Table 2: In Vitro Cellular Activity of MAX-40279 (Placeholder Data)

| Cell Line | Genotype | GI50 (nM) |

| MV4-11 | FLT3-ITD | <10 |

| MOLM-13 | FLT3-ITD | <15 |

| KG-1 | FGFR1 fusion | <50 |

Preclinical Studies

A series of in vitro and in vivo studies have been conducted to characterize the anti-leukemic activity of MAX-40279.

In Vitro Studies

-

Enzyme Assays: The inhibitory activity of MAX-40279 was evaluated against wild-type FLT3, clinically relevant FLT3 mutants (ITD, D835Y), and FGFR subtypes (FGFR1, 2, and 3).[1][2]

-

Cellular Assays: The effect of MAX-40279 on the proliferation and viability of AML cell lines harboring FLT3 mutations (e.g., MV4-11) and those with FGFR pathway activation (e.g., KG-1) was assessed.[1][2]

-

Signal Transduction Assays: Western blot analyses were used to confirm the inhibition of FLT3 and FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like STAT5, AKT, and ERK in treated cells.[1][2]

In Vivo Studies

-

Pharmacokinetics: The pharmacokinetic profile of MAX-40279 was assessed in rodents, demonstrating oral bioavailability and significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy.[1][2]

-

Xenograft Models: The in vivo efficacy of MAX-40279 was evaluated in mouse xenograft models using human AML cell lines. In both the MV4-11 (FLT3-ITD) and KG-1 (FGFR-driven) models, oral administration of MAX-40279 resulted in significant tumor growth inhibition, ranging from 58% to 106%, without notable toxicity.[1][2]

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate MAX-40279.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

-

Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and kinase solution (recombinant human FLT3 or FGFR). Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the test compound dilutions, kinase, and substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and measure the ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves converting the generated ADP to ATP and then using luciferase to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.

-

Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of MAX-40279 for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally once or twice daily at predetermined dose levels. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for pharmacodynamic analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to target both the primary oncogenic driver (mutant FLT3) and a key resistance pathway (FGFR signaling) suggests the potential for improved and more durable clinical responses compared to single-agent FLT3 inhibitors. The preclinical data demonstrate potent in vitro and in vivo activity, supporting its ongoing clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of MAX-40279 and other novel targeted therapies in oncology.

References

An In-depth Technical Guide on MAX-40279 Hydrochloride for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAX-40279 hydrochloride is a promising, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) currently under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2] Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of FLT3, including those conferring resistance to other FLT3 inhibitors.[2][3] Notably, MAX-40279 exhibits preferential accumulation in the bone marrow, the primary site of AML, and has shown significant tumor growth inhibition in AML xenograft models.[2][3] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols for MAX-40279 in the context of AML research.

Introduction

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, such as the FGF/FGFR axis in the bone marrow microenvironment.[3] MAX-40279 was designed to overcome this resistance by simultaneously targeting both FLT3 and FGFR.[1] In 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1]

Preclinical Data

In Vitro Efficacy

MAX-40279 has been evaluated in a panel of enzymatic and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases. Preclinical evaluations have confirmed its potent inhibition of wild-type FLT3, FLT3-ITD (internal tandem duplication), and the resistant FLT3-D835Y mutant.[3] The compound has also been profiled against FGFR subtypes 1, 2, and 3.[3]

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of MAX-40279

| Assay Type | Target | Cell Line | IC50 (nM) |

| Enzymatic Assay | FLT3-wt | N/A | Data not available |

| Enzymatic Assay | FLT3-ITD | N/A | Data not available |

| Enzymatic Assay | FLT3-D835Y | N/A | Data not available |

| Enzymatic Assay | FGFR1 | N/A | Data not available |

| Enzymatic Assay | FGFR2 | N/A | Data not available |

| Enzymatic Assay | FGFR3 | N/A | Data not available |

| Cellular Assay | FLT3-ITD expressing cells | MV4-11 | Data not available |

| Cellular Assay | FGFR1-fusion expressing cells | KG-1 | Data not available |

Note: Specific IC50 values from publicly available sources are limited. Further research into published studies or manufacturer's documentation is required for detailed quantitative analysis.

In Vivo Efficacy

The anti-tumor activity of MAX-40279 has been demonstrated in AML xenograft models.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Mouse | MV4-11 | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [2] |

| Mouse | KG-1 | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [2] |

| Mouse | AML Xenografts | N/A | 58% to 106% | [3] |

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley (SD) rats have revealed a key characteristic of MAX-40279: its preferential accumulation in the bone marrow compared to plasma.[2][3]

Table 3: Pharmacokinetic Parameters of MAX-40279

| Species | Parameter | Value |

| SD Rat | Bone Marrow to Plasma Concentration Ratio | Significantly higher in bone marrow |

| SD Rat | AUC (Area Under the Curve) | Data not available |

| SD Rat | Cmax (Maximum Concentration) | Data not available |

| SD Rat | t1/2 (Half-life) | Data not available |

Mechanism of Action and Signaling Pathways

MAX-40279 exerts its anti-leukemic effect by inhibiting the kinase activity of FLT3 and FGFR. In AML, constitutively active FLT3 mutants drive cell proliferation and survival through downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways. The activation of the FGF/FGFR pathway in the bone marrow microenvironment can provide a survival signal to leukemia cells, contributing to resistance to FLT3 inhibitors. By blocking both pathways, MAX-40279 aims to achieve a more potent and durable anti-tumor response.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of MAX-40279 in AML research, based on common laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of MAX-40279 on the viability of AML cell lines.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight if adherent.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Signaling Pathways

This protocol describes how to assess the effect of MAX-40279 on the phosphorylation status of FLT3, FGFR, and their downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat AML cells with MAX-40279 at various concentrations for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of MAX-40279.

Methodology:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 or KG-1 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 12 mg/kg, twice daily). The control group should receive the vehicle.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a rationally designed dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to target both a key driver mutation and a resistance pathway, coupled with its favorable pharmacokinetic property of high bone marrow distribution, positions it as a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further research and development of MAX-40279 for this challenging disease. Further disclosure of detailed quantitative data from preclinical and ongoing clinical studies will be critical to fully elucidate its therapeutic potential.

References

Chemical structure and properties of MAX-40279 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] Developed for the potential treatment of acute myeloid leukemia (AML), MAX-40279 has demonstrated significant preclinical activity, including in models resistant to other FLT3 inhibitors.[2] Its dual-inhibitor nature and favorable pharmacokinetic profile, particularly its high concentration in bone marrow, suggest it may overcome resistance mechanisms observed with existing therapies.[2] This document provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound.

Chemical Structure and Properties

This compound, also known as Nefextinib, is a thieno[3,2-d]pyrimidine (B1254671) derivative.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine hydrochloride |

| Molecular Formula | C₂₂H₂₄ClFN₆OS |

| Molecular Weight | 474.98 g/mol |

| CAS Number | 2388506-51-0 |

| Appearance | Solid |

| Storage Temperature | -20°C |

Mechanism of Action

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases, both of which are implicated in the pathogenesis of AML.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, promoting uncontrolled proliferation of leukemic cells.[4] FGFR signaling has been identified as a potential resistance pathway to FLT3 inhibitors.[2] By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response and overcome this resistance mechanism.[1][2] Preclinical studies have shown that MAX-40279 is effective against wild-type FLT3 as well as clinically relevant mutants such as FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance to other inhibitors like quizartinib (B1680412) and sorafenib.[2]

Preclinical Pharmacology

Enzymatic Activity

While specific IC₅₀ values from the primary literature are not publicly available, preclinical evaluations have confirmed that MAX-40279 is a potent inhibitor of wild-type FLT3, FLT3-ITD, and the resistance mutant FLT3-D835Y. It also demonstrates potent inhibitory activity against FGFR subtypes 1, 2, and 3.[2]

Table 2: Kinase Inhibition Profile of MAX-40279 (Qualitative)

| Kinase Target | Inhibition |

| FLT3-wt | Potent |

| FLT3-ITD | Potent |

| FLT3-D835Y | Potent |

| FGFR1 | Potent |

| FGFR2 | Potent |

| FGFR3 | Potent |

Cellular Activity

MAX-40279 has demonstrated significant anti-proliferative effects in AML cell lines. It effectively inhibits the growth of MV4-11 cells, which harbor the FLT3-ITD mutation, and KG-1 cells, which are known to have FGFR pathway activation.[2]

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally bioavailable.[2] A key finding from these studies is that the concentration of MAX-40279 is significantly higher in the bone marrow compared to the plasma, which is highly advantageous for treating a hematological malignancy like AML.[2]

In Vivo Efficacy

In preclinical xenograft models, orally administered MAX-40279 has shown significant anti-tumor activity. In mice bearing tumors derived from the human AML cell lines MV4-11 (FLT3-ITD) and KG-1 (FGFR driven), MAX-40279 treatment led to substantial tumor growth inhibition. Dosing regimens of 12 mg/kg, administered orally twice daily for 21-28 days, resulted in significant tumor growth inhibition without notable toxicity or body weight loss in the animals.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the types of experiments conducted with MAX-40279.

Kinase Enzymatic Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human FLT3 or FGFR kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the kinase and its specific substrate to the wells of a microplate.

-

Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of MAX-40279 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (General Protocol)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

AML cell lines (e.g., MV4-11, KG-1)

-

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)

-

This compound at various concentrations

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the AML cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to adhere or stabilize for a few hours or overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Xenograft Animal Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human AML cells (e.g., MV4-11 or KG-1)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of human AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally (e.g., by gavage) at the specified dose and schedule (e.g., 12 mg/kg, twice daily).

-

Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

-

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to inhibit key resistance pathways and its favorable distribution to the bone marrow highlight its potential as a next-generation targeted therapy. Further clinical investigation is warranted to establish its safety and efficacy in patients. The first-in-human Phase I clinical trial of MAX-40279 in patients with relapsed or refractory AML was initiated to evaluate its safety, tolerability, and to determine the maximum tolerated dose.[4]

References

MAX-40279 Hydrochloride: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and aberrant FGFR signaling has been identified as a resistance mechanism to FLT3 inhibitor therapy. By targeting both pathways, MAX-40279 presents a promising therapeutic strategy to overcome resistance and improve outcomes for AML patients. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical evaluation of MAX-40279 hydrochloride, including detailed experimental protocols and signaling pathway diagrams.

Core Compound Data

This section summarizes the key chemical and physical properties of MAX-40279 and its hydrochloride salt.

| Property | Value | Reference |

| Compound Name | This compound (nefextinib hydrochloride) | [1][2] |

| CAS Number | 2388506-51-0 | [1] |

| Molecular Formula | C₂₂H₂₄ClFN₆OS | [1] |

| Molecular Weight | 474.98 g/mol | Calculated |

| Synonyms | MAX 40279, MAX-40279-01, MAX40279 | [3] |

Mechanism of Action and Preclinical Activity

MAX-40279 functions as an ATP-competitive inhibitor of the kinase domains of both FLT3 and FGFR. This dual inhibition leads to the blockade of downstream signaling pathways crucial for cell proliferation and survival in cancer cells dependent on these receptors.

Key Preclinical Findings:

-

Potent Kinase Inhibition: MAX-40279 demonstrates potent inhibition of wild-type FLT3, FLT3-ITD (internal tandem duplication) mutants, and the D835Y mutation, which confers resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib. It also shows strong inhibitory activity against FGFR subtypes 1, 2, and 3.[3]

-

Cellular Activity: The compound effectively inhibits the proliferation of AML cell lines harboring FLT3 mutations.

-

In Vivo Efficacy: In xenograft models using the FLT3-ITD positive MV4-11 human AML cell line and the FGFR-driven KG-1 cell line, orally administered MAX-40279 significantly inhibited tumor growth.[3]

-

Favorable Pharmacokinetics: Studies in rats have shown that MAX-40279 achieves significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.

Signaling Pathways

MAX-40279 exerts its anti-tumor effects by inhibiting key signaling cascades downstream of FLT3 and FGFR. Upon ligand binding, these receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream pathways. The primary pathways affected by MAX-40279 inhibition are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway (primarily via FLT3).

Experimental Protocols

This section provides representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the IC₅₀ value of MAX-40279 against purified FLT3 or FGFR kinase enzymes by measuring ADP production.[4]

Materials:

-

Recombinant human FLT3 or FGFR enzyme

-

Poly-Glu,Tyr (4:1) or other suitable substrate

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.

-

Add 2 µL of a solution containing the kinase enzyme in kinase buffer.

-

Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Kₘ for the specific kinase).

-

Incubate the plate at 30°C for 60-120 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with MAX-40279.[5][6]

Materials:

-

AML cell line (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.

-

Incubate overnight to allow cells to acclimate.

-

Prepare serial dilutions of MAX-40279 in complete medium.

-

Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation status of key downstream proteins like STAT5 and ERK to confirm the mechanism of action of MAX-40279 in a cellular context.[7][8]

Materials:

-

AML cell line

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of MAX-40279 or vehicle control for a specified time (e.g., 2-4 hours).

-

Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

In Vivo AML Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of MAX-40279 in an immunodeficient mouse model.[9][10]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

Matrigel (optional)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally (e.g., once or twice daily) at the predetermined doses.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Plot the mean tumor volume for each group over time and perform statistical analysis to determine efficacy.

Conclusion

This compound is a potent dual inhibitor of FLT3 and FGFR with promising preclinical activity in AML models. Its ability to target both a primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. The experimental protocols and pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of MAX-40279 and similar dual-targeted kinase inhibitors.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) thieno (3,2-d)pyrimidin-2-amine | C22H23FN6OS | CID 126495573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. promega.com [promega.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of MAX-40279 Hydrochloride: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

Abstract

MAX-40279 hydrochloride is a novel, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by MaxiNovel Pharmaceuticals, this dual-kinase inhibitor has demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by FLT3 mutations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.

Introduction: The Rationale for Dual FLT3 and FGFR Inhibition in AML

Acute Myeloid Leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.

While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key mechanism of resistance involves the activation of alternative signaling pathways, including the FGF/FGFR pathway, within the bone marrow microenvironment.[2] Increased expression of FGF2 in marrow stromal cells has been observed in FLT3-ITD AML patients who relapse after treatment with FLT3 inhibitors. This highlights the rationale for the development of dual FLT3 and FGFR inhibitors like MAX-40279 to simultaneously block the primary oncogenic driver and a key resistance pathway.[2]

Discovery and Preclinical Profile of MAX-40279

MAX-40279 was identified as a potent, selective, and orally bioavailable dual inhibitor of FLT3 and FGFR kinases.[2] Its development was aimed at addressing the clinical challenge of acquired resistance to existing FLT3-targeted therapies in AML.

Mechanism of Action

MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR, including various mutant forms of FLT3.[3] This dual inhibition leads to the suppression of downstream signaling pathways mediated by these kinases, ultimately inhibiting the proliferation of tumor cells that overexpress FLT3 and/or FGFR.[3] Preclinical studies have shown that MAX-40279 is effective against FLT3 mutants such as D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4]

Furthermore, MAX-40279 has been shown to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-mesenchymal transition (EndMT), a process implicated in cancer progression and drug resistance.[4]

In Vitro Efficacy

MAX-40279 has been evaluated in a range of enzymatic and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases. While specific IC50 values from these studies are not publicly available, preclinical reports indicate potent inhibition of wild-type FLT3, FLT3-ITD, and the FLT3-D835Y mutant.[2] The inhibitory profile also extends to FGFR subtypes 1, 2, and 3.[2]

Table 1: Summary of In Vitro Kinase Inhibition by MAX-40279

| Kinase Target | Result |

| FLT3 (wild-type) | Potent Inhibition (Specific IC50 not available) |

| FLT3-ITD | Potent Inhibition (Specific IC50 not available) |

| FLT3-D835Y | Potent Inhibition (Specific IC50 not available) |

| FGFR1 | Potent Inhibition (Specific IC50 not available) |

| FGFR2 | Potent Inhibition (Specific IC50 not available) |

| FGFR3 | Potent Inhibition (Specific IC50 not available) |

In cellular assays, MAX-40279 has demonstrated significant activity in AML cell lines harboring FLT3 mutations.

Table 2: Summary of In Vitro Cellular Activity of MAX-40279

| Cell Line | Key Features | Result |

| MV4-11 | Human AML, homozygous for FLT3-ITD | Significant inhibition of tumor growth in xenograft models[4] |

| KG-1 | Human AML, expresses FGFR1 | Significant inhibition of tumor growth in xenograft models[4] |

In Vivo Efficacy and Pharmacokinetics

The in vivo antitumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of AML. Oral administration of MAX-40279 led to significant tumor growth inhibition in mice bearing either MV4-11 (FLT3-ITD) or KG-1 (FGFR-driven) tumors.[2][4] In these studies, tumor growth was inhibited by 58% to 106% without significant effects on the body weight of the animals, indicating a favorable tolerability profile.[2]

Pharmacokinetic studies in rats revealed that MAX-40279 achieves a significantly higher concentration in the bone marrow compared to plasma.[2][4] This is a particularly advantageous property for a drug targeting a hematological malignancy that resides in the bone marrow.

Table 3: Summary of Preclinical Pharmacokinetic and In Vivo Efficacy Data for MAX-40279

| Parameter | Species | Finding |

| Pharmacokinetics | ||

| Bone Marrow Concentration | Rat | Much higher than in plasma[2][4] |

| AUC, Cmax, Tmax | Rat | Specific data not publicly available |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition | Mouse (MV4-11 xenograft) | 58% - 106%[2] |

| Tumor Growth Inhibition | Mouse (KG-1 xenograft) | 58% - 106%[2] |

| Dosing | Mouse | 12 mg/kg, p.o., twice daily for 21-28 days[4] |

Signaling Pathways and Experimental Workflows

FLT3 and FGFR Signaling Pathways and Inhibition by MAX-40279

The signaling pathways initiated by FLT3 and FGFR are crucial for the proliferation and survival of AML cells. MAX-40279's dual inhibitory action effectively blocks these pathways at their origin.

Caption: Dual inhibition of FLT3 and FGFR signaling by MAX-40279.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of MAX-40279 against target kinases.

Caption: Workflow for in vitro kinase inhibition assay.

Synthesis of this compound

A detailed, multi-step synthesis process for MAX-40279 has been reported. The key steps are outlined below. While specific reaction conditions such as precise temperatures and reaction times for every step are not fully detailed in publicly available documents, the general sequence and key reagents are provided.

-

Step 1: Synthesis of 4-(p-methylbenzenesulfonyl)-piperidine-1-carbonate tert-butyl ester. This intermediate is prepared by reacting piperidine-1-carbonate tert-butyl ester with p-toluenesulfonyl chloride in the presence of a base.

-

Step 2: Synthesis of 4-(4-amino-1-hydro-pyrazol-1-yl)piperidine-1-tert-butyl carbonate. This step involves the reaction of the product from Step 1 with 4-nitropyrazole, followed by reduction of the nitro group.

-

Step 3: Coupling with 7-bromo-2-chloro-6-methylthieno[3,2-D]pyrimidine. The product from Step 2 is coupled with the thienopyrimidine core.

-

Step 4: Suzuki Coupling. A Suzuki coupling reaction is performed to introduce the 4-fluoro-2-methoxyphenyl group.

-

Step 5: Deprotection and Salt Formation. The Boc protecting group is removed, and the final compound is converted to its hydrochloride salt.

Clinical Development and Future Perspectives

MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1] The compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with AML.[1] The primary endpoints of these studies typically include determining the maximum tolerated dose and identifying any dose-limiting toxicities.

The development of MAX-40279 represents a promising strategy in the management of AML. By targeting both FLT3 and a key resistance pathway involving FGFR, MAX-40279 has the potential to offer a more durable response compared to single-agent FLT3 inhibitors. Future clinical studies will be crucial in defining the therapeutic role of MAX-40279, both as a monotherapy and potentially in combination with other anti-leukemic agents.

Detailed Experimental Protocols

While specific, detailed protocols for the experiments conducted with MAX-40279 are proprietary, the following sections provide representative methodologies for the key assays used in its preclinical evaluation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed AML cells (e.g., MV4-11, KG-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-FLT3 and Phospho-FGFR

-

Cell Treatment and Lysis: Treat AML cells with various concentrations of MAX-40279 for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-FGFR, total FGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) in a mixture of culture medium and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 12 mg/kg, twice daily). The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

References

Preclinical Profile of MAX-40279 Hydrochloride: A Dual FLT3/FGFR Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, this multi-targeted kinase inhibitor has demonstrated significant preclinical activity, positioning it as a promising therapeutic candidate for hematological malignancies, particularly Acute Myeloid Leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of the publicly available preclinical data on MAX-40279, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by targeting two key signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy: the FLT3 and FGFR pathways.

-

FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common drivers in AML, associated with a poor prognosis. MAX-40279 potently inhibits both wild-type and mutated forms of FLT3, including the D835Y mutation which confers resistance to other FLT3 inhibitors.[2][5]

-

FGFR Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers and has been implicated in resistance to FLT3-targeted therapies in AML. By co-targeting FGFR, MAX-40279 has the potential to overcome this resistance mechanism. Preclinical studies have shown that MAX-40279 demonstrates superior FGFR inhibitory activity.[2][5]

The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the suppression of downstream signaling cascades, ultimately inhibiting tumor cell growth and inducing apoptosis.

In Vitro Efficacy

Enzymatic Assays

MAX-40279 has been evaluated for its inhibitory activity against various kinases in enzymatic assays. The compound demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as subtypes of FGFR.

| Target Kinase | IC50 (nM) |

| FLT3-wt | Data not publicly available |

| FLT3-ITD | Data not publicly available |

| FLT3-D835Y | Data not publicly available |

| FGFR1 | Data not publicly available |

| FGFR2 | Data not publicly available |

| FGFR3 | Data not publicly available |

Table 1: In vitro enzymatic activity of MAX-40279. While specific IC50 values are not publicly disclosed, preclinical reports describe the compound as a "potent" inhibitor of these kinases.

Cellular Assays

The anti-proliferative activity of MAX-40279 has been assessed in various cancer cell lines.

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |

| MV4-11 | AML | FLT3-ITD | Data not publicly available |

| KG-1 | AML | FGFR1 fusion | Data not publicly available |

Table 2: In vitro cellular activity of MAX-40279. MAX-40279 has shown potent inhibition of proliferation in cell lines dependent on FLT3 and FGFR signaling.

In Vivo Efficacy

Xenograft Models

The in vivo anti-tumor efficacy of MAX-40279 has been demonstrated in mouse xenograft models of AML.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| MV4-11 (FLT3-ITD) | MAX-40279 | Not specified | 58 - 106 |

| KG-1 (FGFR1 fusion) | MAX-40279 | Not specified | 58 - 106 |

Table 3: In vivo efficacy of MAX-40279 in AML xenograft models.[2][5] MAX-40279 demonstrated significant tumor growth inhibition without causing significant body weight loss in the animals, indicating a favorable tolerability profile.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats. A key finding from these studies is the preferential accumulation of MAX-40279 in the bone marrow compared to plasma. This is particularly advantageous for the treatment of hematological malignancies like AML, which reside in the bone marrow.

| Species | Route of Administration | Key Finding |

| SD Rat | Oral | Higher drug concentration in bone marrow than in plasma |

Table 4: Pharmacokinetic profile of MAX-40279.[2][5] The higher bone marrow concentration suggests that MAX-40279 can effectively reach its therapeutic target.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

Biochemical assays to determine the IC50 values of MAX-40279 against FLT3 and FGFR kinases were likely performed using a format such as a radiometric filter binding assay or a fluorescence-based assay.

-

Reagents : Recombinant human FLT3 (wild-type and mutants) and FGFR (1, 2, and 3) kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP.

-

Assay Procedure :

-

Kinase reactions are set up in a multi-well plate format.

-

Each well contains the kinase, substrate, ATP, and a specific concentration of MAX-40279 (typically in a serial dilution).

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis : The percentage of kinase inhibition is calculated for each concentration of MAX-40279 relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 and KG-1 was likely assessed using a colorimetric or fluorometric assay that measures cell viability.

-

Cell Culture : MV4-11 and KG-1 cells are cultured in appropriate media and conditions.

-

Assay Procedure :

-

Cells are seeded into 96-well plates at a predetermined density.

-

After allowing the cells to adhere (if applicable), they are treated with various concentrations of MAX-40279.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content) is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis : The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Study (Representative Protocol)

The anti-tumor activity of MAX-40279 in vivo was evaluated using AML xenograft models.

-

Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation : A suspension of MV4-11 or KG-1 cells is injected subcutaneously into the flank of each mouse.

-

Treatment : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives MAX-40279 orally at a specified dose and schedule, while the control group receives a vehicle.

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

-

Endpoint : The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

-

Data Analysis : The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to that of the control group.

Conclusion

The available preclinical data for this compound demonstrate its potential as a promising therapeutic agent for AML. Its dual inhibitory activity against FLT3 and FGFR, including clinically relevant mutations, suggests it may overcome known resistance mechanisms to existing targeted therapies. The significant in vivo efficacy in AML xenograft models and the favorable pharmacokinetic profile, with high bone marrow distribution, further support its clinical development. Further publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of MAX-40279.

References

MAX-40279 Hydrochloride: A Technical Overview of its Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hydrochloride is an orally bioavailable, multi-targeted tyrosine kinase inhibitor developed by Maxinovel Pharmaceuticals.[1][2] It has been a subject of preclinical and clinical investigation, primarily for the treatment of acute myeloid leukemia (AML).[1][2] This document provides a comprehensive technical guide to the kinase profile of MAX-40279, with a focus on its primary targets, the methodologies used for its characterization, and the relevant signaling pathways.

MAX-40279 is distinguished as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][3] Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients, and are associated with a poorer prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to address both the primary oncogenic driver (FLT3) and potential mechanisms of resistance mediated by the bone marrow microenvironment, such as the activation of the FGF/FGFR pathway.[1][3] Preclinical studies have indicated that MAX-40279 demonstrates potent inhibition of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and D835 tyrosine kinase domain (TKD) mutations.[4][5]

Kinase Inhibition Profile

Preclinical evaluations of MAX-40279 have confirmed its activity against key kinases implicated in AML pathogenesis. While specific IC50 values from biochemical assays are not publicly available in the reviewed literature, it is known that enzymatic and cellular assays were conducted to determine its inhibitory potential against various kinases.

Biochemical Kinase Inhibition

The following table summarizes the known kinase targets of MAX-40279 that were evaluated in preclinical enzymatic assays.[4]

| Kinase Target | Isoform/Mutant | IC50 (nM) |

| FLT3 | Wild-type (wt) | Data not publicly available |

| ITD | Data not publicly available | |

| D835Y | Data not publicly available | |

| FGFR | FGFR1 | Data not publicly available |

| FGFR2 | ||

| FGFR3 |

Table 1: Summary of MAX-40279 Biochemical Kinase Inhibition. Data is based on preclinical enzyme assays mentioned in cited literature.[4]

Cellular Kinase Inhibition

In addition to biochemical assays, the inhibitory activity of MAX-40279 was assessed in cellular models to determine its effect on kinase signaling within a biological context.

| Cell Line | Primary Kinase Target | Cellular IC50 (nM) |

| MV4-11 (AML) | FLT3-ITD | Data not publicly available |

| KG-1 (AML) | FGFR1 fusion | Data not publicly available |

Table 2: Summary of MAX-40279 Cellular Kinase Inhibition. Data is based on preclinical cellular assays mentioned in cited literature.[4]

Signaling Pathways

MAX-40279 exerts its therapeutic effect by intercepting critical signaling cascades that drive cancer cell proliferation and survival. The primary pathways targeted are those downstream of the FLT3 and FGFR receptor tyrosine kinases.

Experimental Protocols

The characterization of the kinase inhibition profile of this compound would have involved standard biochemical and cell-based assays. The following are detailed, representative methodologies for these experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay is designed to quantify the activity of a purified kinase enzyme in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified FLT3 (wild-type and mutants) and FGFR kinases.

Materials:

-

Recombinant human FLT3 and FGFR kinases

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

This compound, serially diluted

-

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of MAX-40279 in DMSO, followed by a further dilution in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the various concentrations of MAX-40279 or vehicle control (DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Kinase Inhibition Assay (e.g., Cell Proliferation Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of MAX-40279 in AML cell lines with FLT3 or FGFR pathway activation.

Materials:

-

AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR signaling)

-

Complete cell culture medium and supplements

-

This compound, serially diluted

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Cell Culture: Maintain the AML cell lines in logarithmic growth phase according to standard cell culture protocols.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in complete medium.

-

Compound Treatment: Add serial dilutions of MAX-40279 or vehicle control (DMSO in medium) to the appropriate wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Measurement of Cell Viability:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-